Technical Guide to the Physicochemical Properties of 1,4-Dibutoxy-2,5-dimethoxybenzene
Technical Guide to the Physicochemical Properties of 1,4-Dibutoxy-2,5-dimethoxybenzene
Preamble: A Note on Data Scarcity and a Framework for Inquiry
A comprehensive survey of publicly accessible scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical data for the specific compound 1,4-Dibutoxy-2,5-dimethoxybenzene . This is not uncommon for specialized chemical intermediates that have not been the subject of extensive academic or commercial study.
This guide, therefore, adopts a first-principles approach tailored for the research scientist. Instead of presenting a simple data sheet, we will establish a robust framework for understanding and predicting the properties of the target molecule. Our methodology is threefold:
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Deconstruction to the Core: We will analyze the well-characterized parent scaffold, 1,4-dimethoxybenzene , to establish a baseline of physicochemical behavior.[1][2][3][4][5]
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Analysis by Analogy: We will examine data from structurally related analogs, particularly the sterically hindered 1,4-di-tert-butyl-2,5-dimethoxybenzene , to understand how substitutions on the benzene core influence its properties.
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Protocols for Determination: We will provide detailed, authoritative experimental protocols based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, enabling researchers to generate their own high-quality data.[6][7][8][9][10][11][12][13]
This approach provides not just an answer, but a methodology for characterization, empowering researchers to confidently work with this and other novel chemical entities.
Molecular Identity and Structure
1,4-Dibutoxy-2,5-dimethoxybenzene is an aromatic ether. Its structure consists of a central benzene ring substituted with two methoxy groups and two butoxy groups in a symmetrical para arrangement.
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IUPAC Name: 1,4-Dibutoxy-2,5-dimethoxybenzene
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Molecular Formula: C₁₈H₃₀O₄
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Calculated Molecular Weight: 310.43 g/mol
The presence of four ether functionalities, which are powerful ortho-, para-directing activating groups, suggests the aromatic ring is electron-rich and susceptible to electrophilic substitution.[14] The two flexible butoxy chains are expected to significantly influence the compound's physical state, solubility, and intermolecular interactions compared to smaller alkyl or more rigid substituents.
Caption: Molecular structure of 1,4-Dibutoxy-2,5-dimethoxybenzene.
Synthesis and Purification
While a specific, optimized synthesis for 1,4-Dibutoxy-2,5-dimethoxybenzene is not documented in readily available literature, a logical and commonly employed route would be the Williamson ether synthesis. This authoritative method provides a reliable pathway for preparing symmetrical and unsymmetrical ethers.
The proposed synthesis would involve the O-alkylation of 2,5-dimethoxyhydroquinone with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.
Caption: Proposed workflow for the synthesis of the target compound.
Causality in Synthesis: The choice of the Williamson synthesis is dictated by its reliability and the commercial availability of the starting materials. 2,5-dimethoxyhydroquinone provides the core aromatic scaffold. A base, such as potassium carbonate, is essential to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 1-bromobutane via an Sₙ2 mechanism to form the ether linkage. Acetone is a common polar aprotic solvent for this reaction as it effectively dissolves the reactants without participating in the reaction. The reaction is typically heated to reflux to ensure a reasonable reaction rate.
Purification: Post-reaction, the crude product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture). The choice of solvent is critical and would be determined empirically to find a system where the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures. For higher purity, column chromatography on silica gel would be an effective alternative.
Physicochemical Properties: An Analog-Based Approach
To project the properties of 1,4-Dibutoxy-2,5-dimethoxybenzene, we present the known data for its structural core and a key analog in the table below.
| Property | 1,4-Dimethoxybenzene (Core) | 1,4-Di-tert-butyl-2,5-dimethoxybenzene (Analog) | 1,4-Dibutoxy-2,5-dimethoxybenzene (Projected) |
| Molecular Formula | C₈H₁₀O₂ | C₁₆H₂₆O₂ | C₁₈H₃₀O₄ |
| Molar Mass ( g/mol ) | 138.17[3] | 250.38 | 310.43 |
| Physical State | White crystalline solid[1] | White/Off-White Powder[15] | Likely a low-melting solid or viscous liquid |
| Melting Point (°C) | 54 - 58[1] | 102 - 104[15] | < 100 °C, likely significantly lower than analog |
| Boiling Point (°C) | 212 - 213[1] | 336.3 (Predicted) | > 340 °C (Predicted) |
| Water Solubility | Slightly soluble (0.8 g/L at 20°C)[4] | Not known, expected to be very low[15] | Very low, likely < 0.1 g/L |
| LogP (Octanol/Water) | 2.03[5] | 4.30 (Calculated) | > 5.0 (Projected) |
3.1 Melting Point
The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid. For the parent 1,4-dimethoxybenzene, this value is a modest 54-58°C.[1] The analog, 1,4-di-tert-butyl-2,5-dimethoxybenzene, has a significantly higher melting point of 102-104°C.[15] This is due to its high molecular weight and, critically, its molecular symmetry. The bulky, rigid tert-butyl groups allow for efficient packing into a stable crystal lattice.
Projection for 1,4-Dibutoxy-2,5-dimethoxybenzene: We predict a melting point significantly lower than that of the di-tert-butyl analog. The long, flexible n-butoxy chains will disrupt efficient crystal packing. The increased conformational freedom of these chains introduces entropy that disfavors the solid state, thus lowering the energy required for melting. It is plausible the compound could be a very low-melting solid or even a viscous liquid at room temperature.
3.2 Boiling Point
The boiling point is primarily a function of molecular weight and the strength of intermolecular van der Waals forces. The boiling point of 1,4-dimethoxybenzene is 212-213°C.[1] The predicted boiling point for the higher molecular weight di-tert-butyl analog is 336.3°C.
Projection for 1,4-Dibutoxy-2,5-dimethoxybenzene: The target compound has a higher molecular weight (310.43 g/mol ) than the di-tert-butyl analog (250.38 g/mol ). The longer butoxy chains also provide a greater surface area for intermolecular van der Waals interactions. Therefore, it is projected that the boiling point will be higher than that of the di-tert-butyl analog, likely exceeding 340°C at standard pressure.
3.3 Solubility
1,4-dimethoxybenzene is slightly soluble in water.[4] Aromatic ethers become progressively less water-soluble as the size of the nonpolar alkyl groups increases.
Projection for 1,4-Dibutoxy-2,5-dimethoxybenzene: The two large butoxy groups will dominate the molecule's character, making it highly nonpolar and lipophilic. Its solubility in water is expected to be extremely low. Conversely, it should exhibit high solubility in nonpolar organic solvents like hexanes, toluene, and dichloromethane, and moderate solubility in polar organic solvents like ethanol and acetone.
3.4 Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The LogP of 1,4-dimethoxybenzene is 2.03, indicating a moderate preference for the lipid phase.[5]
Projection for 1,4-Dibutoxy-2,5-dimethoxybenzene: Each additional methylene (-CH₂-) group in an alkyl chain typically increases the LogP by approximately 0.5 units. The addition of two butoxy groups (C₈H₁₈ total in the chains) compared to the two methoxy groups of the parent compound will dramatically increase lipophilicity. We project a LogP value significantly greater than 5.0, classifying it as a highly lipophilic compound. This has major implications for its potential applications in drug development, as high lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the following protocols, based on OECD guidelines, are recommended for the experimental determination of the key physicochemical properties of 1,4-Dibutoxy-2,5-dimethoxybenzene.
Caption: General workflow for comprehensive physicochemical characterization.
4.1 Protocol: Melting Point Determination (Capillary Method - OECD 102)
This method determines the temperature range over which the solid-to-liquid phase transition occurs.[10]
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Sample Preparation: Ensure the sample is thoroughly dried. Finely pulverize a small amount of the solid.
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Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a metal block or oil bath type).
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Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the anticipated melting point.
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Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first signs of melting are observed (T_initial) and the temperature at which the last solid particle disappears (T_final).
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Reporting: Report the melting range as T_initial - T_final. For a pure compound, this range should be narrow (< 2°C).
4.2 Protocol: Boiling Point Determination (Dynamic Method - OECD 103)
This method determines the boiling temperature by measuring the vapor pressure as a function of temperature.[6][8][12]
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Apparatus Setup: Place the liquid sample in a vessel equipped with a reflux condenser, a temperature sensor, and a connection to a pressure regulation system.
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Pressure Reduction: Reduce the pressure in the system to the lowest desired measurement point (e.g., 10 kPa).
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Heating: Gently heat the sample until it boils. Ensure a stable boiling state (constant temperature at constant pressure) is achieved.
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Data Recording: Record the equilibrium temperature and pressure.
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Incremental Measurement: Increase the pressure in controlled steps, allowing the system to re-equilibrate at each new pressure, and record each new boiling temperature.
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Data Analysis: Plot log(P) versus 1/T. The data can be extrapolated to determine the normal boiling point at standard atmospheric pressure (101.325 kPa).
4.3 Protocol: Water Solubility (Flask Method - OECD 105)
This method determines the saturation concentration of a substance in water at a given temperature.[7][9][13]
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System Preparation: To a suitable vessel (e.g., a glass flask with a stirrer), add a volume of high-purity water. The temperature should be controlled, preferably at 20 ± 0.5°C.
-
Sample Addition: Add an excess amount of the test substance to the water. The excess is crucial to ensure saturation is achieved.
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Equilibration: Vigorously stir the mixture for a sufficient time to reach equilibrium. For a novel compound, a preliminary test should establish the time required (e.g., stirring for 24 hours, then measuring the concentration at intervals until it becomes constant).
-
Phase Separation: Allow the mixture to stand at the test temperature to let undissolved material settle. Centrifuge the mixture at the controlled temperature to separate the solid and aqueous phases.
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Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous phase. Determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Reporting: Report the water solubility as the mean of at least three replicate determinations, expressed in g/L or mg/L.
4.4 Protocol: n-Octanol/Water Partition Coefficient (Shake Flask Method - OECD 107)
This protocol measures the ratio of a chemical's concentration in a two-phase octanol-water system at equilibrium.[16]
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Solvent Presaturation: Vigorously shake high-purity water with n-octanol for 24 hours at the test temperature. Allow the layers to separate completely. This ensures each phase is saturated with the other before the experiment begins.
-
Stock Solution: Prepare a stock solution of the test substance in n-octanol (presaturated with water). The concentration should be chosen to be below the solubility limit and result in detectable concentrations in the water phase.
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Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water (presaturated with n-octanol). The volume ratio should be adjusted based on the expected LogP.
-
Equilibration: Shake the tube vigorously for 5-10 minutes to facilitate partitioning.
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Phase Separation: Centrifuge the tube to ensure a clean separation of the two phases.
-
Analysis: Separately analyze the concentration of the test substance in the n-octanol phase (C_oct) and the water phase (C_water) using a suitable analytical technique.
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Calculation: Calculate the partition coefficient (P_ow) as the ratio C_oct / C_water. Report the result as its base-10 logarithm (LogP).
Anticipated Spectroscopic Profile
5.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly symmetrical:
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Aromatic Protons: A singlet integrating to 2H, located in the aromatic region (δ ~6.5-7.0 ppm). The electron-donating nature of the four alkoxy groups will shield these protons, shifting them upfield relative to benzene (δ 7.3 ppm).
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Methoxy Protons: A sharp singlet integrating to 6H around δ 3.7-3.9 ppm.
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Butoxy -OCH₂- Protons: A triplet integrating to 4H, likely around δ 3.9-4.1 ppm, coupled to the adjacent methylene group.
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Butoxy Alkyl Chain Protons: A series of multiplets between δ ~1.0-1.8 ppm, integrating to a total of 12H, corresponding to the remaining three methylene groups of the two butoxy chains.
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Butoxy -CH₃ Protons: A triplet integrating to 6H at the most upfield position, likely around δ 0.9-1.0 ppm.
5.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the molecular symmetry:
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Aromatic C-O Carbons: Two signals in the δ 150-155 ppm range.
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Aromatic C-H Carbons: One signal in the δ 110-115 ppm range.
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Butoxy -OCH₂- Carbon: One signal around δ 68-75 ppm.
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Methoxy -OCH₃ Carbon: One signal around δ 55-60 ppm.
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Butoxy Alkyl Chain Carbons: Three distinct signals for the remaining carbons of the butoxy chain, typically in the δ 10-35 ppm range.
5.3 Infrared (IR) Spectroscopy
The IR spectrum will be dominated by stretches characteristic of aromatic ethers:
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C-O Stretching (Aryl-Alkyl Ether): Two strong, characteristic bands are expected. One around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch).
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C-H Stretching (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methoxy and butoxy C-H bonds.
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C-H Stretching (sp²): Weaker bands just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
Conclusion
While direct experimental data for 1,4-Dibutoxy-2,5-dimethoxybenzene is limited, a robust scientific understanding of its physicochemical properties can be achieved. By analyzing its core structure and comparing it to well-documented analogs, we can make informed predictions regarding its physical state, melting and boiling points, and solubility characteristics. This theoretical framework, when combined with the standardized experimental protocols outlined in this guide, provides researchers with a comprehensive toolkit to confidently synthesize, purify, and characterize this and other novel molecules, ensuring the generation of reliable and reproducible data critical for research and development.
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GazFinder. (n.d.). 1,4-dimethoxybenzene (C8H10O2). [Link]
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GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. [Link]
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Wikipedia. (2024). 1,4-Dimethoxybenzene. [Link]
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PubChem. (n.d.). 1,4-Dimethoxybenzene. [Link]
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FILAB. (n.d.). OECD 105 Testing Services. [Link]
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OECD. (n.d.). Test No. 103: Boiling Point. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. [Link]
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OECD. (1995). Test No. 105: Water Solubility. [Link]
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CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]
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